molecular formula C23H18FNO3S B2639234 (2,4-dimethylphenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114654-83-9

(2,4-dimethylphenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2639234
CAS No.: 1114654-83-9
M. Wt: 407.46
InChI Key: LGROAIOMPSPUQX-UHFFFAOYSA-N
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Description

(2,4-dimethylphenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone ( 1114657-64-5) is a synthetic benzothiazine 1,1-dioxide derivative with a molecular formula of C23H17F2NO3S and a molecular weight of 425.45 g/mol . This compound is part of a class of nitrogen- and sulfur-containing heterobicyclic structures that have demonstrated significant research value in medicinal chemistry and drug discovery . The benzothiazine scaffold is of particular interest for its potential to modulate various biological targets. Structural analogs of this compound, specifically 1,2,4-benzothiadiazine 1,1-dioxides, are established as potent openers of ATP-sensitive potassium (KATP) channels, suggesting potential research applications in cardiovascular and metabolic diseases . Furthermore, halogenated benzothiadiazine derivatives have recently been investigated for their antineoplastic properties, demonstrating potent and selective activity against difficult-to-treat cancers such as triple-negative breast cancer (TNBC) in cellular models, with some compounds exhibiting greater potency than clinical agents like 5-fluorouracil . The specific substitution pattern of the 3-fluorophenyl group at the 4-position and the 2,4-dimethylbenzoyl group at the 2-position of the benzothiazine core in this compound is designed to optimize its physicochemical properties and binding interactions with biological targets. The molecule features two fluorine atoms, which can enhance metabolic stability and membrane permeability, and a sulfone group that can influence both electronic characteristics and hydrogen-bonding potential . Computed physical properties include a topological polar surface area of 62.8 Ų . This product is intended for research purposes only by trained professionals in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling and handle the material in accordance with applicable laboratory safety regulations.

Properties

IUPAC Name

(2,4-dimethylphenyl)-[4-(3-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO3S/c1-15-10-11-19(16(2)12-15)23(26)22-14-25(18-7-5-6-17(24)13-18)20-8-3-4-9-21(20)29(22,27)28/h3-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGROAIOMPSPUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dimethylphenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone typically involves multi-step organic reactions

    Formation of Benzothiazine Core: The benzothiazine core can be synthesized through a cyclization reaction involving 2-aminobenzenethiol and a suitable carbonyl compound under acidic conditions.

    Substitution Reactions: The dimethylphenyl and fluorophenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl3) to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Lewis acids like aluminum chloride (AlCl3) or bases like sodium hydride (NaH) can be used depending on the type of substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (2,4-dimethylphenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone exhibit antimicrobial properties. Studies have demonstrated that derivatives of benzothiazine compounds can effectively inhibit bacterial growth. For instance, certain modifications to the benzothiazine structure have shown enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound's structural analogs have been investigated for their anticancer properties. The presence of fluorine in the phenyl group enhances lipophilicity and may improve cellular uptake in cancer cells. Preliminary studies suggest that such compounds can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo .

Enzyme Inhibition

The compound has been explored for its ability to modulate enzyme activity, particularly protein kinases involved in cancer progression. Research indicates that similar compounds can serve as inhibitors of specific kinases, thereby disrupting signaling pathways critical for cancer cell survival and proliferation .

Anticonvulsant Activity

Compounds with similar structures have been evaluated for anticonvulsant effects. Studies suggest that modifications at specific positions on the benzothiazine ring can enhance anticonvulsant activity, providing a basis for developing new treatments for epilepsy .

Case Studies and Research Findings

StudyFindingsReference
Antimicrobial ActivityDemonstrated effective inhibition of bacterial strains; structure-activity relationship established
Anticancer EffectsInduced apoptosis in various cancer cell lines; potential for development as a therapeutic agent
Enzyme ModulationIdentified as a potent inhibitor of specific protein kinases; implications for targeted cancer therapy
Anticonvulsant PropertiesShowed significant anticonvulsant activity in animal models; potential for new epilepsy treatments

Mechanism of Action

The mechanism of action of (2,4-dimethylphenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone likely involves interactions with various molecular targets, including enzymes and receptors. The benzothiazine core can interact with enzyme active sites, potentially inhibiting their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural differences and inferred properties of analogous 1,4-benzothiazine derivatives:

Compound Name Molecular Formula Substituents (Benzothiazine 4-position / Methanone Group) Molecular Weight (g/mol) Notable Features
Target Compound C₂₅H₂₀FNO₃S¹ 3-fluorophenyl / 2,4-dimethylphenyl 449.50² Fluorine enhances electronegativity; dimethyl groups increase hydrophobicity.
4-(3,5-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone C₂₅H₂₂FNO₅S 3,5-dimethoxyphenyl / 2,4-dimethylphenyl 467.51 Methoxy groups improve solubility; 6-fluoro may alter ring electronics.
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone C₂₅H₂₃NO₃S 4-butylphenyl / phenyl 425.52 Butyl chain increases lipophilicity; phenyl lacks steric hindrance of dimethyl.
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone C₂₅H₂₂FNO₃S 3-methylphenyl / 4-ethylphenyl 447.51 Ethyl group enhances membrane permeability; 7-fluoro position differs.
1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone C₂₅H₂₁NO₆S 3,4,5-trimethoxyphenyl / phenyl 475.50 Trimethoxy groups boost solubility but may reduce blood-brain barrier penetration.

² Calculated using average atomic masses.

Key Structural and Functional Insights

  • Electron-Donating vs. In contrast, methoxy groups in and are electron-donating, which may improve solubility but reduce metabolic stability due to increased susceptibility to oxidative demethylation .
  • Lipophilicity and Bioavailability: Alkyl chains (e.g., butyl in ) significantly increase logP values, favoring membrane absorption but risking higher plasma protein binding.
  • Positional Effects of Fluorine : The 3-fluorophenyl substituent in the target compound vs. the 6- or 7-fluoro positions in and may lead to divergent interactions with enzymatic active sites. Fluorine at the 3-position could enhance π-stacking or hydrogen bonding in target engagement .
  • Steric Considerations : Bulky substituents like trimethoxyphenyl in or ethylphenyl in may limit binding to narrow enzymatic pockets compared to the target’s dimethylphenyl group, which offers a balance of size and flexibility .

Biological Activity

The compound (2,4-dimethylphenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a member of the benzothiazine family, which has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C22H21FN4O3S
  • Molecular Weight: 440.5 g/mol

The compound features a complex structure that includes a benzothiazine core with various functional groups that may influence its biological activity.

Pharmacological Activities

Research indicates that compounds within the benzothiazine class exhibit a range of biological activities including:

  • Antitumor Activity: Compounds similar to this benzothiazine derivative have shown significant antitumor effects in various cancer models. For example, studies on related compounds demonstrated their ability to inhibit cell proliferation in leukemia and breast cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects: Some derivatives have been noted for their anti-inflammatory properties. They may act by inhibiting pro-inflammatory cytokines and mediators. This mechanism could be beneficial in treating conditions like arthritis or other inflammatory diseases .
  • Myorelaxant Activity: Pharmacological evaluations in rat models have indicated that certain benzothiazine derivatives possess myorelaxant properties. This suggests potential applications in managing muscle spasms or related disorders .

The mechanisms by which this compound exerts its effects are likely multifaceted:

  • Targeting Protein Kinases: Similar compounds have been shown to interact with specific protein kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Reactive Oxygen Species (ROS) Modulation: Some derivatives can modulate oxidative stress responses by influencing the activity of antioxidant enzymes, leading to enhanced cellular protection against oxidative damage .
  • Gene Expression Regulation: The compound may affect gene expression profiles related to apoptosis and inflammation through interaction with transcription factors such as Nrf2 .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • A study on a related benzothiazine derivative demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range. The compound induced apoptosis via the mitochondrial pathway .
  • In vivo studies revealed that a structurally similar compound exhibited notable anti-inflammatory effects in a rat model of arthritis, significantly reducing paw swelling and inflammatory markers compared to controls .

Q & A

Q. Critical Conditions :

  • Temperature : Controlled reflux (e.g., 80–100°C in MeOH or DMF) minimizes side reactions .
  • Atmosphere : Inert conditions (N₂/Ar) prevent oxidation of sensitive intermediates .
  • Workup : Sequential extraction and column chromatography (silica gel, hexane/EtOAc) ensure purity (>95% by HPLC) .

Q. Table 1: Representative Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)Reference
CyclizationH₂O₂, AcOH, 70°C6592
AcylationAlCl₃, DCM, 0°C → RT7888
Fluorophenyl CouplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C5590

Basic: What spectroscopic and crystallographic methods are employed to characterize structural features?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns substituent positions (e.g., methyl groups at 2,4-positions, fluorophenyl coupling) via chemical shift analysis (δ 2.2–2.5 ppm for CH₃; δ 160–165 ppm for C=O) .
    • 19F NMR : Confirms fluorophenyl incorporation (δ -110 to -115 ppm) .
  • X-Ray Crystallography : Resolves sulfone (S=O) geometry and dihedral angles between aromatic rings (e.g., 45–60° for benzothiazin-phenyl interactions) .
  • MS/HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 437.12) and fragmentation patterns .

Advanced: How do electronic/steric effects of substituents influence reactivity and intermolecular interactions?

Methodological Answer:

  • Electronic Effects :
    • The 3-fluorophenyl group enhances electrophilicity at the benzothiazin C2 position, facilitating nucleophilic attacks (e.g., in kinase inhibition assays) .
    • Sulfone groups (-SO₂) increase polarity, improving aqueous solubility but reducing membrane permeability .
  • Steric Effects :
    • 2,4-Dimethylphenyl substituents hinder π-π stacking in crystal lattices, leading to amorphous solid forms .
  • Comparative Studies :
    • Replacing 3-fluorophenyl with 4-chlorophenyl () reduces bioactivity by 30%, attributed to weaker hydrogen bonding with target proteins .

Q. Table 2: Substituent Impact on Biological Activity

SubstituentIC₅₀ (μM)Solubility (mg/mL)Reference
3-Fluorophenyl0.450.12
4-Chlorophenyl1.20.09

Advanced: What computational modeling approaches predict binding affinity, and how do they align with experimental data?

Methodological Answer:

  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets. The fluorophenyl group forms halogen bonds with Lys45 (ΔG = -9.2 kcal/mol) .
  • MD Simulations : GROMACS simulations (100 ns) reveal stable binding via sulfone-mediated hydrogen bonds (RMSD < 2.0 Å) .
  • Validation : Experimental IC₅₀ values correlate with predicted ΔG (R² = 0.85), but overestimate potency in hydrophobic environments .

Advanced: How can contradictions in biological activity data across studies be systematically addressed?

Methodological Answer:

Standardize Assays : Use uniform cell lines (e.g., HEK293 for kinase inhibition) and controls to minimize variability .

Solubility Adjustments : Compare activities in DMSO vs. cyclodextrin-based formulations to account for solubility-driven discrepancies .

Meta-Analysis : Pool data from (neurological assays) and (anticancer studies) using Bayesian statistics to identify confounding factors (e.g., cell membrane permeability) .

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